BO-653 Achieves Complete Inhibition of Macrophage-Mediated LDL Oxidation at 5 µM, a 16–40× Potency Advantage over α-Tocopherol (200 µM) and Probucol (80 µM)
In a human macrophage-mediated LDL oxidation assay, BO-653 achieved complete inhibition of lipid peroxidation at 5 µM, whereas α-tocopherol required 200 µM for full inhibition and probucol required 80 µM. At 8 µM, probucol provided only partial inhibition, and at 80 µM, α-tocopherol also gave only partial protection [1]. The quantified potency hierarchy is BO-653 (5 µM) > probucol (80 µM) > α-tocopherol (200 µM), representing a 16-fold advantage over probucol and a 40-fold advantage over α-tocopherol on a molar basis for complete inhibition.
| Evidence Dimension | Concentration required for complete inhibition of cell-mediated LDL oxidation |
|---|---|
| Target Compound Data | 5 µM (complete inhibition of TBARS formation and electrophoretic mobility shift) |
| Comparator Or Baseline | α-Tocopherol: 200 µM (complete inhibition), 80 µM (partial only); Probucol: 80 µM (complete inhibition), 8 µM (partial only) |
| Quantified Difference | BO-653 is 40× more potent than α-tocopherol and 16× more potent than probucol for complete LDL oxidation inhibition |
| Conditions | Human monocyte-derived macrophages, LDL protein 50 µg/mL, Ham's F10 medium + Fe²⁺, 48 h incubation, assessed by TBARS and agarose gel electrophoresis |
Why This Matters
For in vitro atherosclerosis models requiring complete suppression of cell-mediated LDL oxidation, BO-653 achieves this at concentrations 16–40× lower than the two most common comparator antioxidants, reducing potential off-target effects and solvent toxicity in cellular assays.
- [1] Müller K, Carpenter KLH, Challis IR, Skepper JN, Arends MJ, Mitchinson MJ. Antioxidant BO-653 and human macrophage-mediated LDL oxidation. Free Radic Res. 1999;30(1):59-71. doi:10.1080/10715769900300071 View Source
